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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of doped Indium Nitride (InN)

monolayers based on first-principles studies. Drawing from experimental and computational

data, we delve into how different dopants modify the structural, electronic, and magnetic

properties of two-dimensional InN, a material with promising applications in spintronics and

nanoelectronics.

Introduction to Doped InN Monolayers
Indium Nitride (InN) in its two-dimensional monolayer form presents unique electronic and

structural properties. As a pristine monolayer, it behaves as a semiconductor.[1][2] However, by

introducing dopant atoms into the InN lattice, a process known as elemental doping, it is

possible to tailor its characteristics to achieve desired functionalities, such as magnetism for

spintronic devices.[1][2] First-principles calculations, based on Density Functional Theory

(DFT), are a powerful tool to predict and understand the effects of such doping.

Comparative Analysis of Dopant Effects
The introduction of dopants into the InN monolayer can significantly alter its fundamental

properties. The following tables summarize key quantitative data from various first-principles

studies, offering a clear comparison between different dopant elements.

Table 1: Electronic Properties of Doped InN Monolayers
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Dopant System Functional Band Gap (eV)
Electronic
Character

Pristine InN PBE 0.37
Indirect

Semiconductor

Pristine InN HSE06 1.48
Indirect

Semiconductor

Cr-doped InN GGA+U -
Magnetic

Semiconductor

Fe-doped InN GGA+U -
Magnetic

Semiconductor

Ni-doped InN GGA+U - Half-metallic

Mg-doped InN PBE - Half-metallic

Ca-doped InN PBE - Half-metallic

In₁₁ZnN₁₂ Nanocage B3LYP Reduced vs. Pristine Semiconductor

In₁₁SiN₁₂ Nanocage B3LYP
Significantly Reduced

vs. Pristine
Semiconductor

Data sourced from multiple first-principles studies.[1][2][3][4]

Table 2: Magnetic Properties of Doped InN Monolayers
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Dopant System
Total Magnetic
Moment (μB)

Magnetic
Distribution

Ferromagnetic
Coupling

Single In Vacancy 3.00
Primarily on N atoms

near vacancy
-

Cr-doped InN -
3d atoms and

neighboring N atoms

Predicted Room-

Temperature

Ferromagnetism

Fe-doped InN -
3d atoms and

neighboring N atoms
Investigated

Ni-doped InN -
3d atoms and

neighboring N atoms
Investigated

Mg-doped InN 1.00
N atoms neighboring

the dopants
-

Ca-doped InN 1.00
N atoms neighboring

the dopants
-

Data sourced from multiple first-principles studies.[1][2][3]

Experimental and Computational Protocols
The data presented in this guide are derived from first-principles calculations based on Density

Functional Theory (DFT). Below is a summary of the typical computational methodologies

employed in these studies.

Density Functional Theory (DFT) Calculations:

Software: Quantum ESPRESSO, Vienna Ab initio Simulation Package (VASP)

Functionals:

Perdew-Burke-Ernzerhof (PBE): A generalized gradient approximation (GGA) functional

used for structural optimization and electronic structure calculations.[1][2]
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Heyd-Scuseria-Ernzerhof (HSE06): A screened hybrid functional often used to obtain more

accurate band gap values.[1][2]

GGA+U: A method that adds an on-site Coulomb interaction term (U) to the GGA

functional to better describe strongly correlated electrons, particularly in transition metal

dopants.[3]

Pseudopotentials: Projector augmented-wave (PAW) or ultrasoft pseudopotentials are used

to describe the interaction between core and valence electrons.

Supercell Approach: A supercell of the InN monolayer (e.g., 4x4x1 or 5x5x1) is created to

model the doped system with a single dopant atom substituting an indium or nitrogen atom.

Convergence Criteria: Calculations are considered converged when the forces on the atoms

are below a certain threshold (e.g., 0.01 eV/Å) and the total energy difference between

successive iterations is minimal (e.g., 10⁻⁵ eV).

k-point Sampling: A Monkhorst-Pack grid is used to sample the Brillouin zone. The density of

the k-point mesh is chosen to ensure convergence of the total energy.

Spin Polarization: For magnetic systems, spin-polarized calculations are performed to

determine the magnetic moments and magnetic ground state.

Visualizing First-Principles Studies of Doped InN
To better understand the workflow and the relationships explored in these computational

studies, the following diagrams are provided.
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Caption: A typical workflow for a first-principles study of doped InN monolayers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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